molecular formula C16H14N4O3 B1484248 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline CAS No. 2206966-90-5

4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline

Cat. No.: B1484248
CAS No.: 2206966-90-5
M. Wt: 310.31 g/mol
InChI Key: ARHKXVLWSKXGNF-UHFFFAOYSA-N
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Description

4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methoxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common approach is the reaction of 1,3-benzodioxol-5-ylamine with appropriate reagents to form the triazole ring. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3-Benzodioxol-5-ylamine: A simpler compound lacking the triazole and methoxy groups.

  • 1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

  • Methoxy-substituted anilines: Anilines with methoxy groups but without the triazole ring.

Uniqueness: 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline stands out due to its combination of benzodioxole, methoxy, and triazole functionalities, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatile nature and potential for innovation make it a valuable compound in ongoing research and development efforts.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-5-methoxy-1,2,4-triazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-21-16-18-15(10-2-7-13-14(8-10)23-9-22-13)19-20(16)12-5-3-11(17)4-6-12/h2-8H,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHKXVLWSKXGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NN1C2=CC=C(C=C2)N)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline
Reactant of Route 2
4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline
Reactant of Route 3
Reactant of Route 3
4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline
Reactant of Route 4
Reactant of Route 4
4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline
Reactant of Route 5
4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline
Reactant of Route 6
4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline

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